2-(13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-1(23),2(11),3,5,7,9,15,17,19,21-decaen-13-yl)-N-(2-benzoylphenyl)acetamide
Description
This compound features a complex polycyclic framework (13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-decaene) fused with an acetamide group linked to a 2-benzoylphenyl substituent. Current literature on this specific molecule is sparse, but analogs with related scaffolds have been explored in drug discovery for their ability to modulate enzymatic or receptor targets .
Properties
IUPAC Name |
2-(13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-1(23),2(11),3,5,7,9,15,17,19,21-decaen-13-yl)-N-(2-benzoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N2O2/c40-35(38-34-17-9-8-16-32(34)37(41)26-11-2-1-3-12-26)24-39-22-29-19-18-25-10-6-7-15-31(25)36(29)33-21-28-14-5-4-13-27(28)20-30(33)23-39/h1-21H,22-24H2,(H,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVMREFMJUEOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4CN1CC(=O)NC6=CC=CC=C6C(=O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound belongs to a class of chemical structures known for their complex polycyclic frameworks. Compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets.
Chemical Structure
- IUPAC Name : 2-(13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-1(23),2(11),3,5,7,9,15,17,19,21-decaen-13-yl)-N-(2-benzoylphenyl)acetamide
- CAS Number : 1614264-49-1
Anticancer Properties
Many compounds with similar structural features have been investigated for their anticancer properties. The complex polycyclic structure may allow for interaction with multiple cellular pathways involved in cancer progression.
- Mechanism of Action : Potential mechanisms include inhibition of cell proliferation, induction of apoptosis (programmed cell death), and interference with DNA replication.
- Case Studies : Research has shown that derivatives of complex polycyclic compounds can exhibit cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
Antimicrobial Activity
Compounds with similar frameworks have also been studied for antimicrobial properties.
- Bacterial Inhibition : Some studies have reported that azapentacyclic compounds exhibit significant antibacterial activity against gram-positive and gram-negative bacteria.
- Mechanisms : This activity may be attributed to disruption of bacterial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
Certain derivatives have shown promise in neuroprotection and cognitive enhancement.
- Research Findings : Animal studies suggest that these compounds may reduce oxidative stress and inflammation in neural tissues.
- Potential Applications : They could be explored for therapeutic use in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference Studies |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies Overview
| Study Reference | Compound Tested | Results |
|---|---|---|
| Study 1 | Azapentacyclic derivative | Significant cytotoxicity |
| Study 2 | Similar polycyclic compound | Antibacterial activity noted |
| Study 3 | Neuroprotective agent | Improved cognitive function |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
2-[[[2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decaen-13-yl)acetyl]amino]-5-chlorophenyl]-phenylmethylidene]amino]acetic acid Structural Differences: Incorporates a 5-chlorophenyl group and an additional acetic acid moiety. Applications: Likely investigated for its pharmacokinetic profile, though specific data are unavailable in the provided evidence.
The absence of hydrophilic groups in the target compound may limit its utility in aqueous environments without structural modifications .
Hypothetical Comparative Data Table
Research Findings and Limitations
- Target Compound: No direct pharmacological or toxicological data are available in the provided evidence. Its structural complexity suggests synthetic challenges, which may hinder experimental validation.
- PEGDA Systems : While unrelated structurally, PEGDA’s success in 3D cell culture underscores the need for balancing hydrophobicity and solubility in drug-like molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
